4-(((1-Methyl-1H-pyrrol-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
Description
The compound 4-(((1-Methyl-1H-pyrrol-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a 1,2,4-triazole-5-thione derivative featuring a Schiff base (azomethine) linkage and a substituted aromatic system. Its structure includes:
- Position 3: A meta-tolyl (3-methylphenyl) group, contributing to steric bulk and lipophilicity.
- Position 4: A (1-methyl-1H-pyrrol-2-yl)methylene amino substituent, forming a conjugated imine bond with the triazole core.
- Position 5: A thione (-C=S) group, which is critical for hydrogen bonding and electronic interactions .
This compound is synthesized via condensation of 4-amino-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione with 1-methylpyrrole-2-carbaldehyde under acidic conditions, a method analogous to related hydrazone derivatives (e.g., microwave-assisted synthesis of flurbiprofen analogs) . X-ray crystallography of similar compounds confirms the E-configuration of the C=N bond and the prevalence of the thione tautomer over thiol .
Properties
CAS No. |
478256-16-5 |
|---|---|
Molecular Formula |
C15H15N5S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
3-(3-methylphenyl)-4-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H15N5S/c1-11-5-3-6-12(9-11)14-17-18-15(21)20(14)16-10-13-7-4-8-19(13)2/h3-10H,1-2H3,(H,18,21)/b16-10+ |
InChI Key |
IXESHALOQCNNRU-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=CN3C |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=CN3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Salor-int l230944-1ea involves multiple steps, typically starting with the preparation of intermediate compounds. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield. Common methods include:
Step 1: Preparation of intermediate compounds through reactions such as alkylation or acylation.
Step 2: Purification of intermediates using techniques like recrystallization or chromatography.
Step 3: Final synthesis of Salor-int l230944-1ea through a series of chemical reactions, often involving catalysts and specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of Salor-int l230944-1ea follows similar synthetic routes but on a larger scale. This involves:
Scaling up the reaction conditions: to accommodate larger quantities of reactants.
Utilizing industrial-grade equipment: for purification and synthesis.
Implementing quality control measures: to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Reactivity of the Thione Group
The thione (-C=S) group is a key reactive site, enabling nucleophilic substitutions and oxidation reactions:
-
Nucleophilic Substitution : The sulfur atom can undergo nucleophilic attack by amines or alcohols. For example, in structurally related triazole-thiones, reactions with thiomorpholine in dioxane yield derivatives where sulfur is replaced by nitrogen .
-
Oxidation : Under strong oxidizing conditions (e.g., H₂O₂ in acetic acid), the thione group oxidizes to a sulfonic acid (-SO₃H) .
Table 1 : Thione group reactions in triazole derivatives
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Substitution | Thiomorpholine, dioxane | Sulfur replaced by N | |
| Oxidation | 30% H₂O₂, AcOH, 55–60°C | Sulfonic acid |
Imine Bond Reactivity
The Schiff base (C=N) linkage between the pyrrole and triazole rings is susceptible to hydrolysis and reduction:
-
Hydrolysis : Acidic or basic conditions cleave the imine bond, regenerating aldehyde and amine precursors.
-
Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the C=N bond to C-N, forming a secondary amine .
Coordination with Metal Surfaces
Triazole-thiones act as corrosion inhibitors by adsorbing onto metal surfaces. Electrochemical studies on analogs like TMAT and DMTMAT reveal:
-
Adsorption follows the Langmuir isotherm, with free energy values (-36.7 to -38.5 kJ/mol) indicating spontaneous physisorption/chemisorption .
-
Molecular dynamics simulations show near-parallel orientation on steel surfaces, maximizing contact via sulfur and nitrogen atoms .
Table 2 : Corrosion inhibition performance of triazole-thiones
| Compound | Inhibition Efficiency (1 × 10⁻³ M) | Adsorption Free Energy (kJ/mol) |
|---|---|---|
| TMAT | 91.1% | -36.7 |
| DMTMAT | 94.0% | -38.5 |
Triazole Ring Functionalization
The 1,2,4-triazole ring participates in electrophilic substitutions and coordination chemistry:
-
Electrophilic Attack : Nitration or sulfonation occurs at electron-rich positions (e.g., C-3 or C-5).
-
Metal Coordination : The triazole nitrogen atoms bind to transition metals (e.g., Cu²⁺), forming complexes studied for catalytic or antimicrobial applications .
Pyrrole Ring Reactivity
The 1-methylpyrrole substituent undergoes electrophilic substitutions (e.g., halogenation), though steric hindrance from the methyl group may limit reactivity.
Tautomerism
The triazole-thione exhibits thione-thiol tautomerism, influencing its reactivity and biological activity. NMR studies on analogs confirm equilibrium between the thione (C=S) and thiol (SH) forms .
Scientific Research Applications
Salor-int l230944-1ea has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Employed in biochemical assays and molecular biology experiments.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Salor-int l230944-1ea involves its interaction with specific molecular targets and pathways. This can include:
Binding to enzymes or receptors: to modulate their activity.
Interacting with cellular pathways: to influence biochemical processes.
Altering gene expression: to affect cellular functions.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights key structural differences among analogous compounds:
Key Research Highlights
- Crystallography : The thione tautomer is stabilized by intramolecular hydrogen bonds (N–H···S), a feature consistent across 1,2,4-triazole-5-thiones .
- Structure-Activity Relationships (SAR) :
- Theoretical Insights : TD-DFT calculations predict excitation energies for pyrrole-containing derivatives, supporting their use in photodynamic therapy .
Limitations and Challenges
- Synthetic Complexity: Pyrrole and quinoline derivatives require multi-step synthesis and purification .
- Solubility Issues : High logP values (>3.5) in halogenated analogs limit aqueous bioavailability .
Biological Activity
The compound 4-(((1-Methyl-1H-pyrrol-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a derivative of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, particularly focusing on its antimicrobial and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a triazole ring that is known for its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Triazole derivatives are widely recognized for their antimicrobial properties. The compound has shown promising results in various studies:
-
Antibacterial Studies :
- Research indicates that triazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 4-(((1-Methyl-1H-pyrrol-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole have been tested against strains such as E. coli, S. aureus, and P. aeruginosa, with Minimum Inhibitory Concentration (MIC) values ranging from 0.12 to 1.95 µg/mL .
- A study highlighted that modifications at the C-6 position of the triazole ring significantly enhanced antibacterial activity, suggesting structural optimization can lead to more potent derivatives .
- Antifungal Activity :
Anticancer Activity
The anticancer potential of triazole derivatives is another area of significant interest:
-
Cell Line Studies :
- In vitro studies have demonstrated that compounds containing the 1,2,4-triazole core exhibit cytotoxic effects on various cancer cell lines. For example, derivatives with a similar structure have shown efficacy against breast cancer (MCF7) and lung cancer (A549) cell lines .
- The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including modulation of signaling cascades associated with cancer progression .
- Case Studies :
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules:
- Enzyme Inhibition : Triazoles often act as enzyme inhibitors by binding to active sites or allosteric sites on target enzymes involved in bacterial metabolism or cancer cell proliferation.
- DNA Interaction : Some studies suggest that triazoles can intercalate into DNA or inhibit topoisomerases, disrupting replication and transcription processes critical for cell survival .
Data Summary
| Biological Activity | MIC Range (µg/mL) | Target Organisms |
|---|---|---|
| Antibacterial | 0.12 - 1.95 | E. coli, S. aureus, P. aeruginosa |
| Antifungal | Not specified | Candida spp., Aspergillus spp. |
| Anticancer | Varies | MCF7 (breast), A549 (lung) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(((1-Methyl-1H-pyrrol-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione, and how can reaction conditions be standardized?
- Methodology : Use a multi-step approach involving (1) condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with thiosemicarbazide to form the Schiff base intermediate, and (2) cyclization with m-tolyl-substituted reagents under reflux. Optimize parameters (solvent, temperature, catalyst) via systematic screening. Monitor purity using TLC and confirm yields via recrystallization (e.g., ethanol/water mixtures) .
- Key Considerations : Melting point consistency (e.g., 128–180°C in analogous triazoles) and IR/NMR validation of functional groups (C=S stretch at ~1250 cm⁻¹; aromatic protons in 1H-NMR) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Combine experimental and computational techniques:
- Experimental : X-ray crystallography for absolute configuration (hydrogen bonding patterns, e.g., N–H···S interactions) , ¹H/¹³C NMR for substituent assignment (e.g., m-tolyl protons at δ 7.2–7.5 ppm), and IR for thiocarbonyl (C=S) confirmation .
- Computational : Density Functional Theory (DFT) to predict bond lengths/angles and compare with crystallographic data .
Advanced Research Questions
Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence the compound’s reactivity in biological systems?
- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals. Correlate HOMO-LUMO gaps with experimental redox behavior (cyclic voltammetry) and bioactivity (e.g., binding affinity to enzyme active sites) .
- Case Study : Triazole-thione derivatives with HOMO gaps <5 eV show enhanced charge transfer, improving interactions with biological targets like COX-2 .
Q. How can contradictory data on biological activity (e.g., antimicrobial vs. low solubility) be resolved?
- Methodology :
Solubility Enhancement : Use co-solvents (DMSO/PEG mixtures) or derivatization (e.g., S-alkylation) to improve aqueous solubility .
Bioactivity Validation : Conduct dose-response assays (MIC for antimicrobial activity) and compare with structurally similar compounds (e.g., 4-amino-5-aryl-triazole-thiones with urease inhibition IC₅₀ <50 µM) .
- Data Analysis : Apply statistical models (e.g., ANOVA) to distinguish assay variability from true biological effects .
Q. What strategies are effective in resolving crystallographic disorder in triazole-thione derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
